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Compound of Interest

Compound Name: Tizaterkib

Cat. No.: B605742 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for designing and troubleshooting long-term studies

involving the ERK1/2 inhibitor, Tizaterkib (ATG-017).

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tizaterkib?

A1: Tizaterkib is an orally bioavailable, potent, and highly selective small-molecule inhibitor of

Extracellular Signal-regulated Kinase 1 (ERK1) and ERK2. ERK1 and ERK2 are terminal

kinases in the RAS-MAPK signaling cascade, a pathway that is frequently dysregulated in over

30% of human cancers, often due to mutations in RAS or BRAF genes. By inhibiting ERK1/2,

Tizaterkib blocks the phosphorylation of downstream substrates, thereby suppressing tumor

cell proliferation and survival.

Q2: What is the recommended starting dose for in vivo preclinical studies?

A2: Based on preclinical studies in mouse models of noise-induced hearing loss, a dose of 0.5

mg/kg has been identified as the minimum effective dose.[1] However, for oncology studies,

higher doses are likely required. In a first-in-human Phase I study (NCT04305249), dose-

escalation started from 5 mg QD and went up to 40 mg BID.[2] For initial in vivo efficacy studies

in xenograft models, a starting dose range of 10-25 mg/kg daily, administered orally, can be

considered, with subsequent dose adjustments based on tolerability and anti-tumor activity.
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Q3: What are the common adverse events observed with Tizaterkib in clinical trials?

A3: In the Phase I study of Tizaterkib in patients with advanced solid tumors, the most

commonly observed treatment-emergent adverse events were consistent with other ERK

pathway inhibitors. These include gastrointestinal (diarrhea, nausea), skin (acneiform

dermatitis, rash), and ocular toxicities (blurred vision, retinopathy).[2] At a dose of 40mg BID,

dose-limiting toxicities (DLTs) included grade 3 diarrhea and grade 3 retinopathy.[2] The

maximum tolerated dose (MTD) was determined to be 20mg BID.[2]

Q4: How can I monitor the pharmacodynamic effects of Tizaterkib in my experiments?

A4: The most direct way to measure the pharmacodynamic effect of Tizaterkib is to assess the

phosphorylation status of ERK1/2 and its downstream substrates, such as p90 ribosomal S6

kinase (RSK). This can be done using techniques like Western blotting or

immunohistochemistry on tumor tissue or peripheral blood mononuclear cells (PBMCs). A

significant reduction in the levels of phosphorylated ERK (p-ERK) and phosphorylated RSK (p-

RSK) would indicate target engagement.

Q5: What are the known mechanisms of resistance to ERK1/2 inhibitors like Tizaterkib?

A5: Acquired resistance to ERK1/2 inhibitors can emerge through several mechanisms. These

include on-target mutations in the ERK1 or ERK2 genes that prevent drug binding. Additionally,

reactivation of the MAPK pathway through upstream alterations or activation of parallel

signaling pathways, such as the PI3K/AKT/mTOR pathway, can lead to resistance.
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Issue Possible Cause(s) Troubleshooting Steps

High variability in IC50 values

between experiments

1. Inconsistent cell seeding

density.2. Variation in drug

concentration preparation.3.

Cells are in different growth

phases.4. Contamination of

cell cultures.

1. Ensure precise and

consistent cell counting and

seeding.2. Prepare fresh drug

dilutions for each experiment

from a validated stock

solution.3. Standardize the cell

passage number and ensure

cells are in the logarithmic

growth phase.4. Regularly test

for mycoplasma contamination.

Tizaterkib shows lower than

expected potency (high IC50)

1. Incorrect drug

concentration.2. Degradation

of the compound.3. Cell line is

intrinsically resistant.

1. Verify the concentration and

purity of the Tizaterkib stock

solution.2. Store Tizaterkib

stock solutions at -80°C in

small aliquots to avoid

repeated freeze-thaw cycles.3.

Confirm the mutational status

of the MAPK pathway in your

cell line (e.g., BRAF, RAS

mutations). Consider using a

positive control cell line known

to be sensitive to ERK

inhibitors.

Observed cytotoxicity at very

low concentrations in control

cells

1. Off-target effects of

Tizaterkib.2. Solvent (e.g.,

DMSO) toxicity.

1. Test Tizaterkib in a non-

cancerous cell line to assess

baseline toxicity.2. Ensure the

final concentration of the

solvent is consistent across all

wells and is below the toxic

threshold for your cell line

(typically <0.5% for DMSO).
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Issue Possible Cause(s) Troubleshooting Steps

No significant tumor growth

inhibition

1. Insufficient drug exposure.2.

Sub-optimal dosing

schedule.3. Rapid

development of resistance.4.

Poor oral bioavailability in the

animal model.

1. Perform pharmacokinetic

(PK) analysis to determine

plasma and tumor drug

concentrations.2. Evaluate

different dosing schedules

(e.g., twice daily vs. once daily,

intermittent dosing).3. Analyze

tumor samples at the end of

the study for resistance

mutations or pathway

reactivation.4. Consider a

different vehicle for oral

gavage to improve solubility

and absorption.

Significant animal weight loss

or other signs of toxicity

1. Dose is too high.2. Off-

target toxicity.

1. Reduce the dose of

Tizaterkib or switch to an

intermittent dosing schedule.2.

Monitor for specific toxicities

observed in clinical trials (e.g.,

skin rash, diarrhea) and

provide supportive care as

needed. Conduct

histopathological analysis of

major organs at the end of the

study.

Tumor regrowth after initial

response
1. Acquired resistance.

1. Biopsy the relapsed tumors

and analyze for mechanisms of

resistance (e.g., sequencing of

ERK1/2, assessing activation

of bypass pathways).2.

Consider combination therapy

with an inhibitor of a potential

bypass pathway (e.g., a PI3K

inhibitor).
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Data Presentation
Table 1: Tizaterkib (ATG-017) Dose Escalation and Toxicities in Phase I Clinical Trial

(NCT04305249)[2]

Dose Level Number of Patients
Dose-Limiting
Toxicities (DLTs)

Most Common
Treatment-
Emergent Adverse
Events (TEAEs)

5 mg QD 1 None reported Not specified

5 mg BID 3 None reported
Gastrointestinal, skin,

and ocular events

10 mg BID 3 None reported
Gastrointestinal, skin,

and ocular events

20 mg BID (MTD) 7 None reported
Gastrointestinal, skin,

and ocular events

30 mg BID 4

Grade 3 acneiform

dermatitis, Grade 2

blurred vision

Gastrointestinal, skin,

and ocular events

40 mg BID 3
Grade 3 diarrhea,

Grade 3 retinopathy

Gastrointestinal, skin,

and ocular events

Table 2: Representative IC50 Values of ERK1/2 Inhibitors in Various Cancer Cell Lines

Note: Specific IC50 values for Tizaterkib across a wide panel of cell lines are not publicly

available. The following data for other selective ERK1/2 inhibitors are provided as a reference.
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Compound Cell Line Cancer Type IC50 (nM) Reference

Ulixertinib (BVD-

523)
A375

Melanoma

(BRAF V600E)
150 [3]

Ulixertinib (BVD-

523)
HCT116

Colorectal

Cancer (KRAS

G13D)

200 [3]

SCH772984 SH-SY5Y Neuroblastoma 75 [3]

Ravoxertinib SH-SY5Y Neuroblastoma 97 [3]

LY3214996 SH-SY5Y Neuroblastoma 110 [3]

Experimental Protocols
In Vitro Kinase Assay for IC50 Determination of
Tizaterkib
Objective: To determine the concentration of Tizaterkib that inhibits 50% of ERK2 kinase

activity.

Materials:

Recombinant active ERK2 enzyme

Myelin Basic Protein (MBP) as a substrate

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate,

0.1 mM Na3VO4, 2 mM DTT)

[γ-³²P]ATP

Tizaterkib stock solution (e.g., 10 mM in DMSO)

P81 phosphocellulose paper

0.75% phosphoric acid
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Scintillation counter and scintillation fluid

Methodology:

Prepare serial dilutions of Tizaterkib in kinase buffer. The final concentration in the assay

should typically range from 0.1 nM to 10 µM.

In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, recombinant

ERK2 enzyme, and MBP substrate.

Add the diluted Tizaterkib or DMSO (vehicle control) to the reaction mixture and pre-

incubate for 10 minutes at 30°C.

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close

to its Km for ERK2.

Incubate the reaction for 20 minutes at 30°C.

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Rinse the paper with acetone and let it air dry.

Measure the radioactivity on the P81 paper using a scintillation counter.

Calculate the percentage of kinase inhibition for each Tizaterkib concentration relative to the

vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).

Cell Proliferation (MTT) Assay
Objective: To assess the effect of Tizaterkib on the proliferation of cancer cells.
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Materials:

Cancer cell line of interest

Complete cell culture medium

Tizaterkib stock solution (e.g., 10 mM in DMSO)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Methodology:

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100

µL of complete medium and incubate overnight.

Prepare serial dilutions of Tizaterkib in complete medium.

Remove the medium from the wells and add 100 µL of the Tizaterkib dilutions or medium

with DMSO (vehicle control).

Incubate the plate for the desired duration (e.g., 72 hours).

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable

cells to metabolize MTT into formazan crystals.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each Tizaterkib concentration relative to the

vehicle control.

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by

plotting the data.

In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Tizaterkib in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Cancer cell line of interest

Matrigel (optional)

Tizaterkib

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Calipers for tumor measurement

Methodology:

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with

or without Matrigel) into the flank of each mouse.

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³),

randomize the mice into treatment and control groups (n=8-10 mice per group).

Prepare the Tizaterkib formulation in the vehicle at the desired concentration.

Administer Tizaterkib orally by gavage to the treatment group(s) at the selected dose and

schedule (e.g., 20 mg/kg, once daily). The control group receives the vehicle only.

Measure tumor dimensions with calipers two to three times per week and calculate tumor

volume using the formula: (Length x Width²) / 2.
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Monitor the body weight and general health of the mice throughout the study as a measure

of toxicity.

At the end of the study (e.g., when tumors in the control group reach a predetermined size),

euthanize the mice and excise the tumors for weight measurement and further analysis (e.g.,

Western blotting, immunohistochemistry).

Compare the tumor growth rates and final tumor weights between the treatment and control

groups to determine the anti-tumor efficacy of Tizaterkib.
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Caption: Tizaterkib inhibits the MAPK signaling pathway by targeting ERK1/2.
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Caption: A typical experimental workflow for preclinical evaluation of Tizaterkib.
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Caption: A logical troubleshooting guide for addressing poor in vivo efficacy of Tizaterkib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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